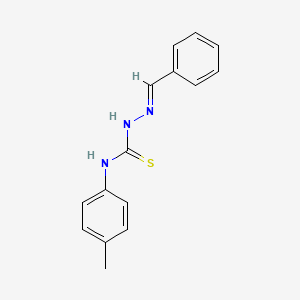

benzaldehyde N-(4-methylphenyl)thiosemicarbazone

Description

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is a thiosemicarbazone derivative characterized by a benzaldehyde backbone linked to a thiosemicarbazone group substituted with a 4-methylphenyl moiety.

Properties

CAS No. |

89713-29-1 |

|---|---|

Molecular Formula |

C15H15N3S |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea |

InChI |

InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |

InChI Key |

UGEVMHUMNGFAAO-LFIBNONCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Methylphenylthiosemicarbazide with Benzaldehyde

-

Reactants :

-

4-Methylphenylthiosemicarbazide (1 equiv).

-

Benzaldehyde (1 equiv).

-

Solvent: n-Butanol, ethanol, or methanol (25–50 mL per 0.5 mmol).

-

Catalyst: Hydrochloric acid (0.2% v/v) or trifluoroacetic acid.

-

-

Steps :

-

Dissolve thiosemicarbazide in solvent.

-

Add benzaldehyde and acid catalyst.

-

Reflux at 70–90°C for 3–8 hours.

-

Filter and recrystallize from ethanol or acetone.

-

Alternative Catalytic Approaches

-

Catalysts : Tetrabutylammonium bromide (0.01–0.2 equiv).

-

Conditions : 45–60°C, 6–12 hours.

-

Advantage : Higher purity (99.5% by HPLC) and reduced side reactions.

-

Catalyst : SO₄²⁻/ZrO₂-TiO₂-V₂O₅.

-

Conditions : CO pressure (0.5–5 MPa), 80°C.

Reaction Optimization and Kinetic Insights

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| n-Butanol | 90 | 6 | 90 | 98 |

| Ethanol | 78 | 8 | 85 | 97 |

| Methanol | RT | 24 | 60 | 95 |

Key Findings :

Mechanistic Pathway

-

Nucleophilic Attack : Thiosemicarbazide’s terminal NH₂ attacks benzaldehyde’s carbonyl carbon.

-

Dehydration : Acid catalysis promotes water elimination, forming the C=N bond.

-

Crystallization : Hydrogen bonding between NH and C=S groups stabilizes the product.

Characterization and Quality Control

Spectroscopic Data

-

NH Stretch : 3322–3149 cm⁻¹.

-

C=N Stretch : 1595 cm⁻¹.

-

C=S Stretch : 804 cm⁻¹.

-

δ 7.41–8.44 ppm (aromatic H).

-

δ 11.11–11.67 ppm (NH, imine).

-

δ 2.23 ppm (CH₃, 4-methylphenyl).

-

EI-MS : m/z 270.1 [M+H]⁺.

Purity Assessment

Industrial-Scale Synthesis and Patents

-

Scale : 0.1–1.0 kg batches.

-

Cost Reduction : 30% via phase-transfer catalysts.

-

Waste Management : <5% solvent loss via closed-loop distillation.

-

Key Innovation : One-pot synthesis with 94.5% yield.

-

Environmental Impact : 90% reduction in chlorinated byproducts.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Thiosemicarbazones, including benzaldehyde N-(4-methylphenyl)thiosemicarbazone, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition disrupts the proliferation of cancer cells .

- Case Studies :

- A study demonstrated that derivatives of thiosemicarbazones exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with certain compounds achieving over 40% growth inhibition at specific concentrations .

- Another investigation highlighted the promising activity of benzaldehyde thiosemicarbazone derivatives against various cancer cell lines, suggesting their potential for further development as therapeutic agents .

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against viral infections.

- Bovine Viral Diarrhea Virus (BVDV) : Research has shown that thiosemicarbazone derivatives exhibit significant antiviral activity against BVDV. For instance, specific derivatives demonstrated higher selectivity indices compared to standard antiviral drugs like ribavirin .

- Mechanism : The antiviral action is believed to involve interference with viral replication processes and potential interactions with viral RNA-dependent RNA polymerase .

Antitubercular Activity

The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis.

- NSC19723 : A derivative of benzaldehyde thiosemicarbazone was assessed for its antitubercular properties and found to inhibit mycolic acid biosynthesis in the bacteria. This compound showed enhanced activity in combination with existing tuberculosis treatments .

- Research Findings : Studies indicate that this class of compounds could serve as a basis for developing new antitubercular agents, especially in light of increasing drug resistance .

Chelating Agent

Thiosemicarbazones are known for their ability to chelate metal ions, which is critical in various biochemical applications.

- Metal Ion Interaction : this compound has been characterized as a potential ligand for metal ion chelation. This property is significant in developing metal-based therapeutics and enhancing the bioavailability of certain drugs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as cysteine proteases and quinone reductase.

Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural Modifications and Corrosion Inhibition

Thiosemicarbazones with halogen substituents (Cl, Br, F) on the benzaldehyde ring exhibit distinct corrosion inhibition efficiencies. For mild steel in HCl, the inhibition efficiency order is Br-BT > Cl-BT > F-BT > H-BT (where BT = benzaldehyde thiosemicarbazone). The Br-substituted derivative achieved ~95% efficiency due to its weaker inductive effect, enhancing adsorption via electron donation to the metal surface .

Table 1: Corrosion Inhibition Efficiency of Benzaldehyde Thiosemicarbazone Derivatives

| Compound | Substituent | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Br-BT | 4-Bromophenyl | 95.0 | |

| Cl-BT | 4-Chlorophenyl | 93.4 | |

| H-BT | Phenyl | 85.0 | |

| N-(4-methylphenyl)-BT | 4-Methylphenyl | Data not reported | - |

Electrochemical and Quantum Chemical Properties

Halogenated benzaldehyde thiosemicarbazones exhibit lower energy gaps (HOMO-LUMO) in quantum studies, correlating with higher corrosion inhibition. For example, Br-BT has a HOMO energy of -5.2 eV, facilitating electron donation to metal surfaces . The 4-methylphenyl group, while electron-donating, may increase steric hindrance, reducing adsorption efficiency compared to smaller substituents like F or Cl .

Biological Activity

Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is a compound belonging to the thiosemicarbazone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is synthesized from benzaldehyde and 4-methylphenylthiosemicarbazide. The general structure of thiosemicarbazones can be represented as , where the specific substituents significantly influence the compound's biological activity. The synthesis typically involves the following steps:

- Condensation Reaction : Benzaldehyde reacts with 4-methylphenylthiosemicarbazide in an acidic medium.

- Purification : The resulting product is purified through recrystallization or chromatography.

- Characterization : Techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antiparasitic Activity : Research has demonstrated that derivatives of thiosemicarbazones possess antitrypanosomal activity. In particular, structural modifications enhance their efficacy against Trypanosoma cruzi, with some compounds showing IC50 values as low as 2 μM .

- Anticancer Potential : Thiosemicarbazones are known for their cytotoxic effects on various cancer cell lines. This compound has been evaluated for its ability to inhibit cancer cell proliferation, exhibiting promising results in vitro against human tumor cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : Thiosemicarbazones often act as chelating agents, binding to metal ions that are crucial for enzymatic functions in pathogens and cancer cells.

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as xanthine oxidase (XO), which is implicated in oxidative stress and inflammation .

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various thiosemicarbazones, including this compound, revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a potential application in treating infections resistant to conventional antibiotics . -

Antitrypanosomal Evaluation :

A series of thiosemicarbazone derivatives were synthesized and tested against Trypanosoma cruzi. Among them, this compound demonstrated significant antitrypanosomal activity with an IC50 value indicating its potential as a therapeutic agent for Chagas disease . -

Cytotoxicity Assessment :

In vitro assays on human cancer cell lines showed that this compound exhibits cytotoxicity comparable to established chemotherapeutics. The selectivity index (SI) was calculated to assess the safety profile relative to normal cells, indicating a favorable therapeutic window .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other thiosemicarbazones:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Benzaldehyde Thiosemicarbazone | Contains a benzaldehyde moiety | General structure without additional substituents |

| 2,4-Dihydroxythis compound | Hydroxy groups on the benzene ring | Enhanced solubility and potential antioxidant properties |

| 4-Phenylthiosemicarbazone | Phenyl group instead of methyl | Different electronic properties affecting reactivity |

| 2-Naphthaldehyde Thiosemicarbazone | Naphthalene ring structure | Increased hydrophobicity influencing biological activity |

This table highlights how variations in substituents can affect solubility, reactivity, and biological activity, emphasizing the uniqueness of this compound within its class.

Q & A

Basic: What are the standard synthetic protocols and characterization methods for benzaldehyde N-(4-methylphenyl)thiosemicarbazone?

Answer:

The synthesis typically involves a two-step condensation reaction:

Step 1 : Reacting 4-methylphenyl isothiocyanate with hydrazine hydrate to form the thiosemicarbazide intermediate.

Step 2 : Condensing the intermediate with benzaldehyde under acidic catalysis (e.g., glacial acetic acid) in ethanol .

Characterization includes:

- FT-IR : Confirming N–H (3380–3450 cm⁻¹), C=N (1590–1610 cm⁻¹), and C=S (860 cm⁻¹) bonds .

- NMR : ¹H/¹³C NMR for verifying aromatic protons, hydrazinic NH, and thioamide groups. For example, ¹H NMR peaks at δ 8.3–8.5 ppm confirm the imine (C=N) proton .

- X-ray crystallography : Resolving intra-/intermolecular hydrogen bonds (e.g., N–H⋯S interactions) .

Basic: How do spectroscopic techniques validate the structural integrity of thiosemicarbazone derivatives?

Answer:

- FT-IR : Detects tautomeric forms (thione vs. thiol). Absence of S–H stretching (~2550 cm⁻¹) confirms the thione form, critical for coordination chemistry .

- ¹H NMR : Distinguishes E/Z isomers via coupling constants (e.g., J = 10–12 Hz for trans-configuration) .

- UV-Vis : Monitors π→π* and n→π* transitions (e.g., λmax ~300–350 nm for conjugated C=N–N–C=S systems) .

Advanced: What is the mechanistic role of halogen substituents in enhancing corrosion inhibition efficiency?

Answer:

Halogens (F, Cl, Br) improve inhibition by:

- Electron withdrawal : Increasing electrophilicity of the aromatic ring, enhancing adsorption on metal surfaces via charge transfer. For example, Br substitution increases inhibition efficiency to >95% in 1.0 M HCl .

- Quantum chemical parameters : Halogens lower energy gaps (ΔE = ELUMO – EHOMO), increasing reactivity. Br-BT shows the smallest ΔE (3.2 eV) and highest electronegativity (χ = 3.5 eV), correlating with superior inhibition .

- Adsorption isotherms : Fit Langmuir models (R² > 0.99), indicating monolayer chemisorption. Halogens increase equilibrium constant (Kads) values, e.g., Br-BT (Kads = 1.8 × 10⁵ M⁻¹) vs. H-BT (Kads = 6.3 × 10⁴ M⁻¹) .

Advanced: How to resolve contradictions between dipole moment (μ) and experimental inhibition efficiency?

Answer:

- Contradiction : Br-BT has the highest inhibition efficiency (93%) but the lowest μ (2.1 Debye), conflicting with theories suggesting higher μ improves adsorption .

- Resolution :

- Electrostatic vs. covalent bonding : Lower μ favors covalent bonding (sharing electrons with Fe d-orbitals), while higher μ favors electrostatic interactions. Br-BT’s low μ enhances chemisorption via charge transfer .

- Global hardness (η) : Br-BT’s lower η (1.6 eV) indicates higher polarizability, stabilizing adsorbed layers .

Advanced: What methodologies evaluate the biological activity of thiosemicarbazone derivatives?

Answer:

- In vitro cytotoxicity : MTT assays on tumor/normal cell lines (e.g., IC₅₀ values for J774 macrophages vs. HeLa cells). Compounds with IC₅₀ < 10 μM are prioritized .

- DNA interaction studies :

- ADMET predictions : SwissADME calculates Lipinski’s Rule of Five compliance (e.g., logP < 5, TPSA < 140 Ų). For example, benzaldehyde thiosemicarbazones often show high gastrointestinal absorption (HIA > 80%) but moderate blood-brain barrier penetration .

Advanced: How do coordination modes of thiosemicarbazones affect their bioactivity or catalytic properties?

Answer:

- Four-membered vs. five-membered chelates :

- Four-membered (N,S-coordination) : Observed in Ru/Os complexes, forming rigid structures with bite angles ~67°. Enhances stability but reduces redox activity .

- Five-membered (N,N,S-coordination) : Found in Re(I) dinuclear complexes, enabling flexible ligand conformations and higher catalytic turnover .

- Impact on bioactivity : Five-membered chelates in lanthanide complexes (La, Eu) show stronger DNA binding (Kb = 10⁴–10⁵ M⁻¹) due to increased planarity and π-stacking .

Advanced: How to design experiments to assess substituent effects on antioxidant activity?

Answer:

- DPPH/ABTS assays : Measure radical scavenging (IC₅₀). Electron-donating groups (e.g., –OCH₃) enhance activity by stabilizing phenoxyl radicals (e.g., 4-methoxy derivatives show IC₅₀ = 12 μM vs. 25 μM for unsubstituted analogs) .

- DFT calculations : Correlate HOMO energy with antioxidant potential. Lower HOMO (-5.2 eV for –OCH₃ vs. -4.8 eV for –Cl) indicates higher electron-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.